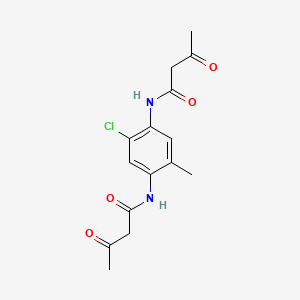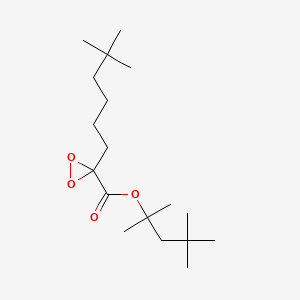
2,2-Dimethoxyadamantane
Descripción general
Descripción
2,2-Dimethoxyadamantane is a chemical compound . It is also known as Adamantanone dimethyl acetal .
Synthesis Analysis
The synthesis of this compound has been discussed in various studies . One method involves the use of Methanol and 2-Adamantanone . Another method involves the hydrolysis of acetals in strongly basic aqueous solution using a self-assembled supramolecular host as the catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C12H20O2 . Its molecular weight is 196.29 . Spectral analysis (1H NMR and 13C NMR) has been applied to confirm the chemical structure of the obtained substances .
Chemical Reactions Analysis
The chemical reactions of this compound have been studied in various contexts . For instance, radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds have been discussed .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: 2,2-Dimethoxyadamantane has been synthesized through reactions involving adamantyl and diadamantyl halides with dimethyl carbonate, using zeolite catalysts. This method optimizes the selective synthesis of methoxyadamantanoids (R. Khusnutdinov et al., 2018).
- Selective Reactions: The compound has been involved in studies on diastereofacial selectivity in reactions of adamantyl cations. These studies have focused on the stereoselectivity and electron demand aspects in such reactions (W. Adcock et al., 1997).
Physical and Thermal Properties
- Stability and Bond Length: Research has shown that certain derivatives, like those formed from the metal-induced coupling of tertiary diamondoid bromides, exhibit unusually long C-C bond lengths yet remain thermally stable even above 200°C. This stability is attributed to van der Waals attractions in the compound (A. Fokin et al., 2012).
Applications in Microscopy and Analytical Chemistry
- Dehydration for Electron Microscopy: this compound has been used for chemically dehydrating biological tissues in preparation for electron microscopy, maintaining the ultrastructural integrity of various tissues (L. L. Muller & T. Jacks, 1975).
- Fatty Acids Analysis: It has also been employed in gas-liquid chromatography for the analysis of plasma free fatty acids, serving as a water scavenger, deproteinizing agent, and methylating agent (K. Tserng et al., 1981).
Energy and Fuel Research
- Oxidation Kinetics in Combustion: Studies have explored its kinetics in the context of combustion and flame, particularly in the oxidation of dimethoxymethane, which is relevant for understanding combustion processes and developing efficient fuels (Sascha Jacobs et al., 2019).
Miscellaneous Applications
- Organic Synthesis:
In organic synthesis, this compound derivatives have been used as reagents. For example, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, derived from tartrate, has been applied in asymmetric organic synthesis, particularly as a protecting group for boronic acids. This has enabled the creation of various diastereo- and enantiomerically pure organoboron reagents (C. A. Berg et al., 2012).
Catalysis
- Catalytic Activities: In the field of catalysis, derivatives like 2,2-dimethylpropane have been studied for their catalytic activities in various reactions, such as isomerization and oxidation processes, sometimes showing platinum-like behavior in surface catalysis (R. B. Levy & M. Boudart, 1973).
Electrochemistry
- Electrochemical Studies: Electrochemical oxidation of this compound derivatives has also been a subject of study, providing insights into the oxidation chemistry and reaction mechanisms relevant in electrochemistry (R. Goyal et al., 2008).
Environmental Applications
- Corrosion Inhibition: Spirocyclopropane derivatives, including those related to this compound, have been explored for their use as green and environmentally friendly corrosion inhibitors. These studies focus on their effectiveness in protecting metals in acidic solutions (M. Chafiq et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethoxyadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-13-12(14-2)10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYRBNQCLOUQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465756 | |
| Record name | 2,2-dimethoxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52776-45-1 | |
| Record name | 2,2-dimethoxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



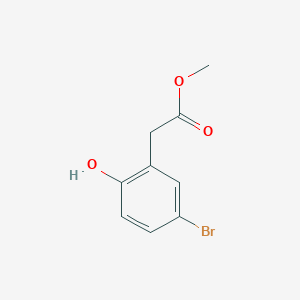
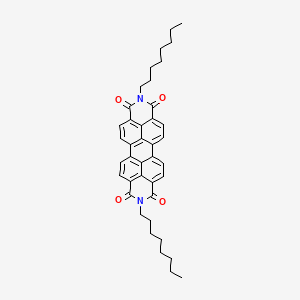



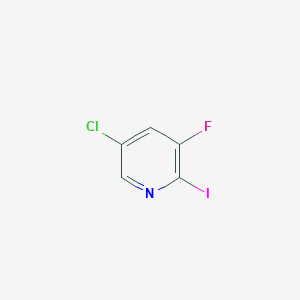

![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
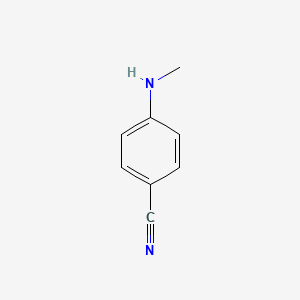
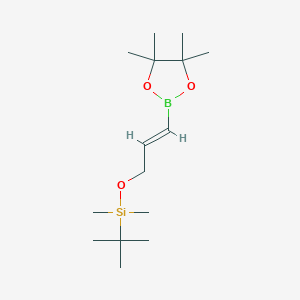
![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)

